

An In-depth Technical Guide to Boc-D-valine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butoxycarbonyl-D-valine

Cat. No.: B558431

[Get Quote](#)

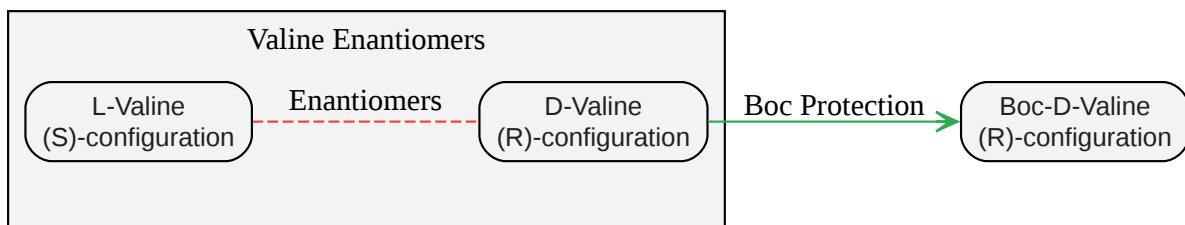
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-tert-butoxycarbonyl-D-valine** (Boc-D-valine), a critical chiral building block in peptide synthesis and pharmaceutical development. This document details its chemical structure, stereochemical properties, and key applications, supported by quantitative data, experimental protocols, and logical diagrams.

Core Chemical and Physical Properties

Boc-D-valine is a derivative of the D-enantiomer of the proteinogenic amino acid valine.^[1] The attachment of the *tert*-butoxycarbonyl (Boc) protecting group to the amino function allows for its controlled use in stepwise peptide synthesis.^{[1][2]}

Structural and Identification Data


Parameter	Value	Reference
IUPAC Name	(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid	[3][4]
Synonyms	Boc-D-Val-OH, N-Boc-D-valine, N-(tert-Butoxycarbonyl)-D-valine	[5][6]
CAS Number	22838-58-0	[3][5][7]
Molecular Formula	C10H19NO4	[3][5][8]
Molecular Weight	217.26 g/mol	[3][4][8]
SMILES	CC(C)--INVALID-LINK--O)NC(=O)OC(C)(C)C	[4][9]
InChI Key	SZXBQTSZISFIAO-SSDOTTWSA-N	[1][4][9]

Physicochemical Data

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1][5]
Melting Point	79-87 °C	[5]
Boiling Point	341.8 °C at 760 mmHg	[3][6]
Density	1.079 g/cm³	[3]
Optical Rotation	$[\alpha]D20: +4.5$ to $+8.0^\circ$ (c=1 in AcOH)	[8]
Solubility	Sparingly soluble in water. Soluble in DMSO and Methanol.	[1][10]

Stereochemistry

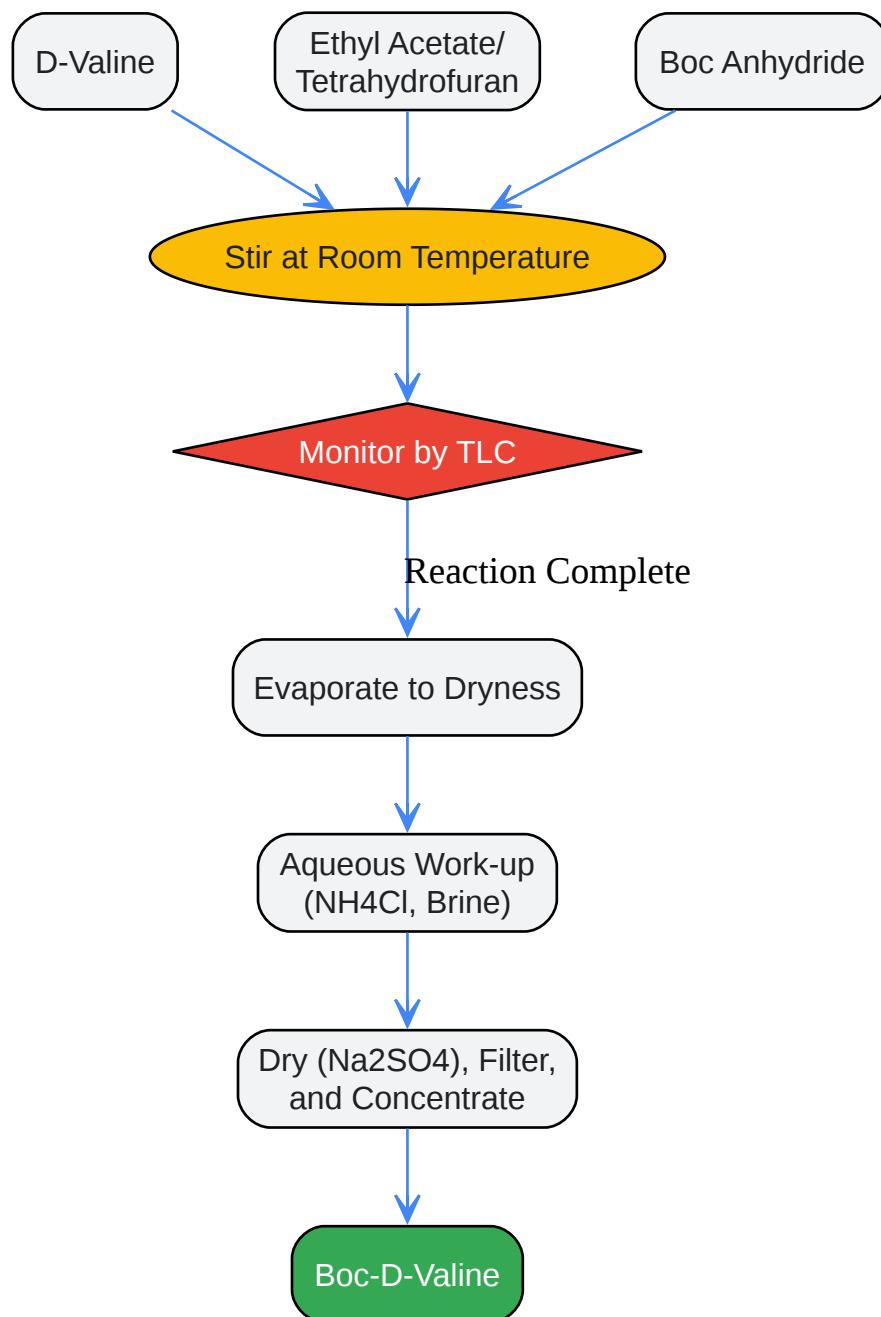
The stereochemistry of Boc-D-valine is fundamental to its function in chiral synthesis. The "D" designation refers to the configuration at the α -carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.^[4] This is in contrast to the naturally occurring L-valine, which has an (S) configuration at the α -carbon.^[11] The incorporation of D-amino acids like Boc-D-valine into peptides can enhance their stability against enzymatic degradation by proteases, a crucial aspect in drug design.^[12]

[Click to download full resolution via product page](#)

Stereochemical relationship of L-Valine, D-Valine, and Boc-D-Valine.

Experimental Protocols

Synthesis of Boc-D-valine


The synthesis of Boc-D-valine typically involves the protection of the amino group of D-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.^{[1][3]}

Methodology:

- Dissolution: Dissolve D-valine in a suitable solvent mixture, such as ethyl acetate and tetrahydrofuran.^[3]
- Addition of Boc Anhydride: Add di-tert-butyl dicarbonate to the solution.^[3]
- Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).^[3]

- Work-up:
 - Evaporate the solvent to dryness.[\[3\]](#)
 - Add a saturated ammonium chloride solution to the residue and separate the organic phase.[\[3\]](#)
 - Wash the organic phase with a saturated saline solution.[\[3\]](#)
 - Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield Boc-D-valine.[\[3\]](#)

An alternative method involves dissolving D-valine in an aqueous solution of sodium hydroxide, followed by the addition of tetrahydrofuran and di-tert-butyl dicarbonate, while maintaining the pH between 8 and 9.[\[3\]](#)

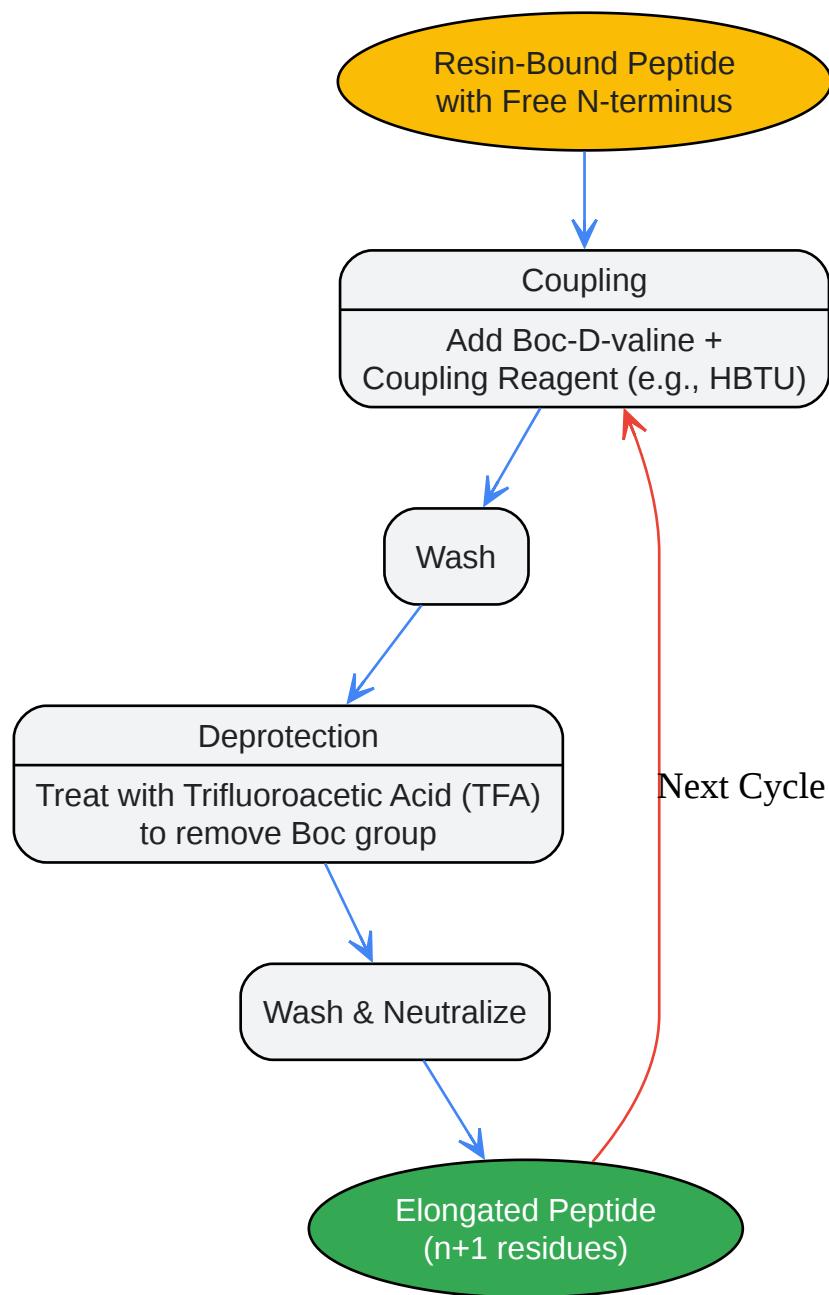
[Click to download full resolution via product page](#)

General workflow for the synthesis of Boc-D-valine.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized Boc-D-valine.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the tert-butyl group, the isopropyl group, and the α -proton of the valine backbone.
 - ^{13}C NMR: Confirms the carbon framework of the molecule.
- Mass Spectrometry (MS): Used to determine the molecular weight of the compound. For Boc-D-valine, the expected $[\text{M}+\text{H}]^+$ precursor ion is at m/z 218.1387.[4]
- High-Performance Liquid Chromatography (HPLC): Utilized to assess the purity of the final product.[5]


Applications in Peptide Synthesis

Boc-D-valine is a cornerstone in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[2][13] This methodology involves the sequential addition of amino acid residues to a growing peptide chain that is anchored to a solid support.

Role of Boc-D-valine in Boc-SPPS:

- N-terminal Protection: The Boc group protects the α -amino group of D-valine, preventing self-polymerization and allowing for controlled coupling reactions.[1]
- Coupling: The carboxylic acid of Boc-D-valine is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free N-terminus of the resin-bound peptide.[14][15]
- Deprotection: After coupling, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle.[13][14]

The use of Boc-D-valine and other D-amino acids is of significant interest in the development of therapeutic peptides with improved pharmacokinetic profiles.[12]

[Click to download full resolution via product page](#)

Boc-D-valine in the Boc-SPPS cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-methylbutanoic acid | C10H19NO4 | CID 637605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Boc-D-valine | 22838-58-0 [chemnet.com]
- 7. Boc-D-Valine | CAS No- 22838-58-0 | Simson Pharma Limited [simsonpharma.com]
- 8. Boc-D-Val-OH Novabiochem 22838-58-0 [sigmaaldrich.com]
- 9. N-Boc-D-valine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Cas 22838-58-0,Boc-D-Valine | lookchem [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-D-valine: Structure, Stereochemistry, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558431#boc-d-valine-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com